2-Butylbiphenyl
Description
Structure
3D Structure
Properties
CAS No. |
54532-97-7 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-butyl-2-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9H2,1H3 |
InChI Key |
RMSGQZDGSZOJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Butylbiphenyl and Its Structural Analogs
Regioselective Alkylation Strategies
Directing the introduction of a butyl group to the ortho-position of the biphenyl (B1667301) scaffold presents a significant synthetic challenge due to the electronic and steric properties of the biphenyl system. Overcoming this requires carefully optimized and regioselective alkylation methods.
Optimized Friedel-Crafts Alkylation for Biphenyl Derivatives and Catalytic Considerations
The Friedel-Crafts alkylation is a foundational method for introducing alkyl groups onto aromatic rings. saskoer.ca However, its application to biphenyl for the synthesis of 2-butylbiphenyl (B13949317) is complicated by issues of regioselectivity and polyalkylation. rsc.org The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate an alkyl halide, which then acts as an electrophile. saskoer.canih.gov
For biphenyl, electrophilic substitution can occur at the ortho, meta, or para positions. The outcome is influenced by both electronic effects and the steric hindrance of the catalyst-electrophile complex. core.ac.uk To favor the formation of this compound, optimization of reaction conditions is crucial. This includes the choice of catalyst, solvent, temperature, and the nature of the alkylating agent. For instance, using a bulkier alkylating agent or a sterically demanding catalyst can increase the proportion of the para-isomer due to reduced access to the ortho-positions. Conversely, specific catalysts and conditions can be tailored to enhance ortho-selectivity.
Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. beilstein-journals.org This includes the use of solid acid catalysts like zeolites, which can offer shape selectivity and easier separation from the reaction mixture. researchgate.net While traditional Lewis acids are often used in stoichiometric amounts, newer catalysts are effective in smaller, catalytic quantities, reducing waste and cost. beilstein-journals.org
Table 1: Key Considerations for Friedel-Crafts Alkylation of Biphenyl
| Factor | Influence on Regioselectivity and Yield | Examples of Catalysts/Reagents |
| Catalyst | The size and nature of the Lewis acid catalyst can influence the position of alkylation. Stronger acids can lead to faster reactions but may also promote side reactions. saskoer.cabeilstein-journals.org | AlCl₃, FeCl₃, BF₃, TiCl₄, Zeolites saskoer.cabeilstein-journals.orgresearchgate.net |
| Alkylating Agent | The structure of the alkyl halide (e.g., primary, secondary, tertiary) and the leaving group affect the reactivity and potential for carbocation rearrangements. chemistrysteps.com | n-butyl bromide, sec-butyl chloride, t-butyl alcohol umkc.edu |
| Solvent | The polarity and coordinating ability of the solvent can impact catalyst activity and the stability of reaction intermediates. core.ac.uk | Carbon disulfide, 1,2-dichloroethane, nitrobenzene (B124822) core.ac.uk |
| Temperature | Reaction temperature affects the rate of reaction and can influence the product distribution. Lower temperatures may favor kinetic products. | Typically ranges from 0°C to reflux temperatures. core.ac.uk |
Directed Metalation and Subsequent Alkylation for Precise Butyl Group Introduction
Directed ortho-metalation (DoM) offers a powerful and highly regioselective strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org This method overcomes the regioselectivity limitations of classical electrophilic aromatic substitution. wikipedia.org
In this approach, a DMG, such as an amide, carbamate, or tertiary amine, is installed on one of the phenyl rings of biphenyl. wikipedia.orgacs.org This group chelates with an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing the deprotonation to the adjacent ortho-position to form a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an appropriate electrophile, such as butyl bromide or butyl iodide, to introduce the butyl group with high precision at the 2-position. researchgate.net The DMG can subsequently be removed or converted into another functional group if desired. organic-chemistry.org This strategy has been successfully applied to the gram-scale synthesis of various alkylated dihydroxybiphenyls. researchgate.net
The choice of the directing group and the reaction conditions are critical for the success of DoM. The DMG must be able to coordinate effectively with the lithium reagent but also be stable under the strongly basic conditions. acs.org
Cross-Coupling Reactions for the Construction of Butylbiphenyl Frameworks
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds, offering a versatile and efficient route to substituted biphenyls. thermofisher.comeie.gr
Applications of Suzuki-Miyaura, Negishi, and Stille Coupling Mechanisms
The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org To synthesize this compound, this could involve the coupling of 2-bromobiphenyl (B48390) with butylboronic acid or, alternatively, the coupling of phenylboronic acid with 2-butylbromobenzene. The reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.orgmdpi.com
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. rsc.orgwikipedia.org This method is particularly useful for constructing hindered biaryls. nih.gov The synthesis of this compound via Negishi coupling could be achieved by reacting an organozinc derivative of benzene (B151609) with 2-butylbromobenzene or by coupling a butylzinc reagent with 2-bromobiphenyl. rsc.org Nickel catalysts are often preferred due to their lower cost and high reactivity. nih.gov
The Stille coupling utilizes an organotin reagent (organostannane) and an organohalide under palladium catalysis. orgsyn.orgorganic-chemistry.org This reaction is valued for the stability of organostannanes to air and moisture and its broad functional group compatibility. orgsyn.org A potential route to this compound would be the coupling of tributyl(phenyl)stannane with a 2-halobiphenyl or phenyltin reagent with a 2-butylhalobenzene. A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org
Table 2: Comparison of Key Cross-Coupling Reactions for Butylbiphenyl Synthesis
| Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) wikipedia.org | Organohalide or triflate libretexts.org | Palladium complex wikipedia.org | Mild conditions, high functional group tolerance, commercially available reagents. libretexts.orgmdpi.com | Potential for side reactions with certain functional groups. |
| Negishi | Organozinc rsc.org | Organohalide or triflate wikipedia.org | Palladium or Nickel complex rsc.orgwikipedia.org | High reactivity, good for sterically hindered substrates. nih.gov | Organozinc reagents are often moisture and air-sensitive. wikipedia.org |
| Stille | Organotin (stannane) orgsyn.org | Organohalide or triflate wikipedia.org | Palladium complex orgsyn.org | Air and moisture stable reagents, broad functional group tolerance. orgsyn.org | Toxicity and difficulty in removing organotin byproducts. organic-chemistry.org |
Exploitation of Emerging Transition-Metal Catalyzed Coupling Methodologies
The field of transition-metal catalysis is continuously evolving, with new methods emerging that offer improved efficiency, broader substrate scope, and milder reaction conditions. sioc-journal.cnnih.gov For the synthesis of this compound and its analogs, these emerging techniques hold significant promise.
One area of active research is the development of catalysts based on more abundant and less expensive metals like nickel and copper, as alternatives to palladium. nih.govrsc.org Additionally, new ligand designs for palladium catalysts have enabled reactions to proceed under milder conditions and with a wider range of substrates, including less reactive aryl chlorides. orgsyn.org
Visible-light-mediated cross-coupling reactions have also gained attention as a novel and sustainable approach. sioc-journal.cn These reactions can often proceed under very mild conditions without the need for an external photocatalyst. Furthermore, methods involving carbene migratory insertion are expanding the scope of coupling partners to include diazo compounds. nih.gov These advanced methodologies have the potential to provide more efficient and sustainable routes to complex biphenyl structures.
Radical and Reductive Coupling Approaches
Beyond traditional ionic and organometallic pathways, radical and reductive coupling methods offer alternative strategies for the synthesis of biphenyl frameworks.
Reductive coupling reactions, often employing a stoichiometric amount of a metal reductant, can directly couple two electrophiles, such as an aryl halide and an alkyl halide. chemrxiv.orgchemrxiv.org Nickel-catalyzed reductive cross-electrophile couplings have proven effective for the formation of C(sp²)-C(sp³) bonds. chemrxiv.org In the context of this compound synthesis, this could involve the reductive coupling of a 2-halobiphenyl with a butyl electrophile.
Another approach involves the reductive lithiation of compounds like biphenylene (B1199973) using an arene catalyst, such as 4,4′-di-tert-butylbiphenyl (DTBB), to generate a 2,2′-dilithiobiphenyl intermediate. researchgate.net This dianionic species can then be functionalized. Furthermore, recent studies have shown that room-temperature-stable electrides can mediate the reductive coupling of benzene to form biphenyl derivatives. ucl.ac.uk These methods, while perhaps less common than cross-coupling reactions, provide unique pathways to substituted biphenyls and are an area of ongoing research.
Mechanistic Studies of Wurtz-Fittig and Related Sodium-Mediated Aryl Coupling
The Wurtz-Fittig reaction, a cornerstone of carbon-carbon bond formation, provides a direct route to substituted aromatic compounds like this compound by coupling aryl halides with alkyl halides using sodium metal. lscollege.ac.ingeeksforgeeks.org The reaction is an extension of the Wurtz reaction, adapted by Wilhelm Rudolph Fittig around 1860 to include aryl halides. edurev.invedantu.com It is particularly effective for producing asymmetrical products. edurev.invedantu.com
Two primary mechanisms are proposed to explain the Wurtz-Fittig reaction. lscollege.ac.in
Radical Mechanism: This pathway involves the formation of both aryl and alkyl radicals mediated by sodium. lscollege.ac.inedurev.in These radicals then combine to form the final substituted aromatic product. lscollege.ac.inedurev.in Evidence for this mechanism includes the formation of side products, such as triphenylene (B110318) in the reaction of sodium with chlorobenzene, which are difficult to explain otherwise. lscollege.ac.inedurev.in
Organo-Alkali Mechanism: This alternative involves the formation of an organosodium intermediate. lscollege.ac.in The more reactive halide, typically the alkyl halide, reacts with sodium first to form an organosodium compound, which then acts as a nucleophile, attacking the aryl halide to form the C-C bond. lscollege.ac.invedantu.com The observation of products derived from the nucleophilic attack of an organosodium compound on carbon dioxide provides support for this mechanism. lscollege.ac.in
A significant drawback of the Wurtz-Fittig reaction is that bulky substituent groups can kinetically hinder the coupling process. rsc.org While sodium is the traditional metal used, other metals like potassium, iron, copper, and lithium can also facilitate the reaction. edurev.invedantu.com When lithium is used, the reaction often requires ultrasound to achieve a significant yield. lscollege.ac.invedantu.com
Catalytic Lithiation and Lithium-Mediated Reductive Transformations in Biphenyl Systems
Catalytic lithiation and lithium-mediated reductions are powerful tools in the synthesis and functionalization of biphenyl systems. The direct lithiation with lithium powder in the presence of a catalytic amount of an aromatic electron carrier, such as 4,4'-di-tert-butylbiphenyl (B167987) (DBB), is a convenient method for preparing a variety of polyfunctional organolithium reagents. benthamopenarchives.com This catalytic aromatic (CA) method, while popular, is noted to be slower at a given temperature compared to the conventional method using a stoichiometric amount of a preformed aromatic radical-anion (PAR). pitt.edu
Lithium-mediated reductions of biphenyl can lead to various hydrogenated products. For instance, reduction with lithium metal and ammonia (B1221849) can yield tetrahydro-1,1'-biphenyl. rsc.org The addition of lithium metal to a solution of biphenyl in liquid ammonia and diethyl ether can produce 3-phenyl-1,4-cyclohexadiene. rsc.org
A proposed mechanism for the synthesis of isopropyl biphenyl derivatives involves the double reduction of biphenyl with lithium metal in THF to form a biphenyl dianion intermediate. rsc.org This dianion then reacts with propene, and subsequent hydrolysis yields a mixture of isopropyl-dihydro-biphenyl derivatives. rsc.org
The table below summarizes various lithium-mediated transformations of biphenyl.
| Reactants | Reagents | Product(s) |
| Biphenyl | Lithium metal, ammonia | Tetrahydro-1,1'-biphenyl |
| Biphenyl | Liquid ammonia, Et₂O, lithium metal | 3-Phenyl-1,4-cyclohexadiene |
| Biphenyl | Propene, lithium metal, THF, then hydrolysis | 4-Isopropyl-1,4-dihydro-1,1'-biphenyl and 4-Isopropyl-3,4-dihydro-1,1'-biphenyl |
Employment of Positional Protective Groups in the Multi-step Synthesis of this compound
In the multi-step synthesis of complex molecules like this compound, protecting groups are crucial for achieving selectivity and preventing unwanted side reactions. utdallas.educhemistry.coach A protecting group temporarily masks a reactive functional group, rendering it unreactive under specific reaction conditions. chemistry.coach This strategy allows for chemical modifications at other positions of the molecule. utdallas.edu
The tert-butyl group is a notable example of a positional protective group used in the selective preparation of 2-mono- and 2,2'-disubstituted biphenyls. acs.org The bulky nature of the tert-butyl group can direct substitution to a specific position and can be removed at a later stage of the synthesis.
A key aspect of using protecting groups is the concept of orthogonality, where multiple protecting groups can be removed independently of one another. numberanalytics.com This is particularly important in complex syntheses. numberanalytics.com For instance, in the synthesis of a chiral biphenyl diphosphine ligand, a phosphine (B1218219) oxide was used as a protecting group for a phosphine. pnas.org
The choice of a protecting group depends on its stability under the reaction conditions and the ease of its removal. numberanalytics.com For example, the benzylsulfonyl (Bns) group has been demonstrated as a robust protecting group for phenols, stable under various harsh conditions and removable by catalytic hydrogenolysis. researchgate.net
The table below outlines common protecting groups and their applications.
| Functional Group to Protect | Protecting Group | Protection Reagent/Conditions | Deprotection Conditions |
| Alcohol | tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, imidazole | Fluoride salt |
| Amine | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acid |
| Carbonyl | Acetal/Ketal | Diol, acid catalyst | Acid |
| Phenol | Benzylsulfonyl (Bns) | Benzylsulfonyl chloride | Catalytic hydrogenolysis |
Green Chemistry Principles and Sustainable Synthetic Routes to this compound
Green chemistry, also known as sustainable chemistry, focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. dergipark.org.tr The 12 principles of green chemistry provide a framework for creating more environmentally friendly synthetic methods. core.ac.uk
Key principles relevant to the synthesis of this compound include:
Atom Economy: This principle, developed by Barry Trost, aims to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as catalytic hydrogenation, often have a high atom economy. acs.org
Use of Catalysis: Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. acs.orgchemistryjournals.net
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with safer alternatives. skpharmteco.com Water is considered a benign solvent, and its use can sometimes enhance reaction rates. dergipark.org.tr Research is ongoing to find green solvent alternatives to commonly used but hazardous solvents like DMF and NMP. skpharmteco.com
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it adds steps and generates waste. acs.org The use of enzymes can often circumvent the need for protecting groups due to their high specificity. acs.org
Alternative energy sources like microwave irradiation can also contribute to greener syntheses by reducing reaction times and energy consumption. chemistryjournals.net Flow chemistry offers another sustainable approach by providing better control over reaction conditions and improving safety and efficiency. chemistryjournals.net For instance, Friedel-Crafts alkylation, a common method for synthesizing alkylated phenols, has seen the development of greener approaches using solid acid catalysts or near-critical water to replace traditional hazardous catalysts. researchgate.net
Mechanistic Investigations of Chemical Transformations Involving 2 Butylbiphenyl
Delving into Electrophilic Aromatic Substitution Mechanisms on Butylbiphenyls
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. numberanalytics.com The mechanism proceeds in two steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu The first step is typically the rate-determining step of the reaction. masterorganicchemistry.commsu.edu
In the case of substituted biphenyls like 2-butylbiphenyl (B13949317), the regioselectivity of the substitution is governed by the electronic and steric effects of the substituents. uomustansiriyah.edu.iqlibretexts.org The butyl group is an alkyl group, which is generally considered an electron-donating group (EDG). lkouniv.ac.in EDGs activate the aromatic ring towards electrophilic attack and are ortho-, para-directing. lkouniv.ac.insaskoer.ca This is because the electron-donating nature of the alkyl group stabilizes the positive charge in the arenium ion intermediate when the electrophile attacks at the ortho and para positions. lkouniv.ac.in
For this compound, the butyl group is attached to one of the phenyl rings. This ring is therefore activated towards electrophilic substitution. The directing effect of the butyl group would favor substitution at the positions ortho and para to it. However, the bulky nature of the butyl group can exert a significant steric hindrance effect, particularly at the ortho position. uomustansiriyah.edu.iqucalgary.cayoutube.com This steric hindrance can make the para position the more favored site of attack for the incoming electrophile. ucalgary.ca The other phenyl ring, being further away from the butyl group, will be less affected by its electronic and steric influences.
The general mechanism for electrophilic aromatic substitution on the substituted ring of this compound can be visualized as follows:
Formation of the Electrophile: A strong electrophile (E+) is generated from the reagents. libretexts.org
Nucleophilic Attack: The π-electron system of the butyl-substituted phenyl ring attacks the electrophile. This attack can occur at the ortho, meta, or para positions relative to the butyl group.
Formation of the Arenium Ion: A carbocation intermediate, the arenium ion, is formed. The positive charge is delocalized across the ring through resonance. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom bearing the butyl group, which is a tertiary carbocation and is thus stabilized by the electron-donating butyl group. lkouniv.ac.in For meta attack, the positive charge is not located on the carbon attached to the butyl group. lkouniv.ac.in
Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final substituted product. msu.edu
The interplay between the activating, ortho-, para-directing electronic effect of the butyl group and the steric hindrance it presents determines the final product distribution. uomustansiriyah.edu.iqucalgary.ca
Elucidation of Radical Anion Chemistry and Associated Electron Transfer Processes
The formation and reactivity of radical anions are central to many electron transfer processes. psu.edu Aromatic compounds like biphenyl (B1667301) and its derivatives can accept an electron to form a radical anion. rsc.org The stability and subsequent reactions of these radical anions are of significant interest.
In the context of butylbiphenyls, particularly 4,4′-di-tert-butylbiphenyl (a related compound for which more data is available), the radical anion can be generated by reaction with alkali metals like lithium. researchgate.netsigmaaldrich.com This results in the formation of a deep blue-green colored lithium di-tert-butylbiphenylide (LiDBB) radical anion. researchgate.net These radical anions are stable species that can act as powerful reducing agents in various chemical transformations. researchgate.netsigmaaldrich.com
The electron transfer process to form the radical anion is a fundamental step. The stability of the resulting radical anion is influenced by the structure of the aromatic compound. For instance, the radical anion of a biaryl compound is generally more stable than that of a simple benzene (B151609) derivative. rsc.org The additional phenyl ring allows for greater delocalization of the unpaired electron and the negative charge, contributing to its stability.
Once formed, these radical anions can participate in a variety of reactions, including:
Reductive Lithiations: LiDBB is known to be a superior reagent for metalation reactions compared to lithium naphthalenide. sigmaaldrich.com
Cleavage of Chemical Bonds: The radical anion of di-tert-butylbiphenyl has been used for the selective cleavage of C-O bonds. capes.gov.br
Initiation of Polymerization: Radical anions can initiate anionic polymerization reactions.
The study of the electron transfer dynamics involving these species often utilizes techniques like cyclic voltammetry, which can reveal the reduction potentials and the stability of the radical anions and dianions formed. psu.eduacs.org The reversible one-electron reduction to form stable radical anions is a characteristic feature of many aromatic systems. acs.org
Advanced Studies of Photo-Induced Energy and Electron Transfer Dynamics in Functionalized Butylbiphenyl Systems
Functionalized butylbiphenyl derivatives have been incorporated into larger molecular systems to study photo-induced energy and electron transfer processes. These studies are crucial for the development of artificial photosynthetic systems, molecular electronics, and photovoltaics. researchgate.net
In many of these systems, a butylbiphenyl-containing moiety, such as bis(4′-tert-butylbiphenyl-4-yl)aniline (BBA), acts as an electron donor or an energy donor upon photoexcitation. researchgate.netresearchgate.netias.ac.in When this chromophore absorbs light, it is promoted to an excited state (e.g., ¹BBA*). From this excited state, two main processes can occur:
Photo-induced Energy Transfer (PEnT): The excitation energy can be transferred from the excited butylbiphenyl moiety to an acceptor molecule within the same supramolecular system. researchgate.netresearchgate.net This is often observed when there is a significant spectral overlap between the emission of the donor and the absorption of the acceptor. researchgate.net For example, in systems where BBA is linked to a zinc porphyrin (ZnP), selective excitation of the BBA moiety can lead to quenching of its fluorescence and the simultaneous appearance of the characteristic fluorescence of the porphyrin, indicating energy transfer from ¹BBA* to ZnP to form ¹ZnP*. researchgate.netresearchgate.netias.ac.in
Photo-induced Electron Transfer (PET): The excited butylbiphenyl moiety can donate an electron to an acceptor molecule, leading to the formation of a charge-separated state. researchgate.netresearchgate.net The feasibility of PET is determined by the redox potentials of the donor and acceptor and the excitation energy of the donor. researchgate.net In some systems, both PEnT and PET can occur concurrently. researchgate.netias.ac.in
Time-resolved fluorescence and transient absorption spectroscopy are powerful techniques used to probe the dynamics of these ultrafast processes, allowing for the determination of the rates and efficiencies of energy and electron transfer. acs.org
Table 1: Photophysical Data for a Functionalized Butylbiphenyl System
| System | Process | Efficiency | Reference |
| (BBA)₃-ZnP-CO₂H | PEnT from ¹BBA* to ZnP | 28-68% | researchgate.netias.ac.in |
| (BBA)₃-ZnP-CO₂H | PET from ¹BBA* to ZnP | 27-70% | researchgate.netias.ac.in |
In-depth Analysis of Catalytic Reaction Pathways Mediated by this compound Derivatives
While this compound itself is not typically a catalyst, its derivatives, particularly those with coordinating functional groups, can act as ligands in transition metal catalysis. The biphenyl scaffold is a common structural motif in many privileged ligands used in cross-coupling reactions. The butyl group can influence the steric and electronic properties of the ligand, thereby affecting the catalytic activity and selectivity of the metal complex.
For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, often employ phosphine (B1218219) ligands based on a biphenyl backbone. rsc.org The substituents on the biphenyl core can fine-tune the ligand's properties. A butyl group at the 2-position would create a sterically demanding environment around the metal center. This steric bulk can promote reductive elimination, which is often the product-forming step in catalytic cycles, and can also influence the regioselectivity and stereoselectivity of the reaction.
Furthermore, reactions catalyzed by palladium and norbornene can lead to the synthesis of substituted terphenyl derivatives from ortho-substituted aryl iodides. researchgate.net This type of reaction involves a cascade of C-H activation and C-C bond formation steps, where the substituent on the starting aryl iodide plays a crucial role in directing the reaction pathway.
In a different context, the Cadogan reaction, which is the reductive cyclization of 2-nitrobiphenyls to form carbazoles, can be mediated by reagents like triphenylphosphine. researchgate.net While not a catalytic reaction in the traditional sense, it represents a transformation where a derivative of biphenyl undergoes a cyclization reaction. The presence of a butyl group on the biphenyl skeleton would be expected to be tolerated in this reaction, leading to the formation of a butyl-substituted carbazole.
Exploration of Stereochemical Control and Stereoselectivity in this compound Reactions
Stereochemical control is a critical aspect of organic synthesis, aiming to produce a specific stereoisomer of a product. In reactions involving this compound, stereoselectivity can arise from several factors.
One of the most significant sources of stereochemistry in biphenyl derivatives is atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. For a biphenyl to be chiral and exist as a pair of enantiomers, the rotation around the bond connecting the two phenyl rings must be sufficiently restricted, and each ring must have a substitution pattern that makes it non-superimposable on its mirror image. This typically requires the presence of bulky substituents at the ortho positions of the biphenyl core. For example, 2,2′-di-tert-butylbiphenyl has a high energy barrier to racemization and can be resolved into its enantiomers, whereas 3,3′-di-tert-butylbiphenyl racemizes rapidly at room temperature. rsc.org While this compound itself is not chiral, appropriate substitution on both rings could lead to chiral atropisomers.
In reactions where a new stereocenter is formed, the existing structural features of the this compound moiety can influence the stereochemical outcome. For instance, in a nucleophilic addition to a carbonyl group on a side chain attached to the this compound, the bulky biphenyl group could direct the incoming nucleophile to attack from the less sterically hindered face of the carbonyl, leading to a preferred stereoisomer. libretexts.org This is an example of substrate-controlled stereoselectivity.
In the context of glycosylation reactions, derivatives of 4,4′-di-tert-butylbiphenyl have been used to generate anomeric anion intermediates. The stereochemical outcome of the subsequent reaction of this intermediate can be controlled by temperature, allowing for the selective synthesis of either α- or β-glycosides. nih.gov This demonstrates that even when the butylbiphenyl moiety is not part of the final product, it can play a crucial role in controlling the stereochemistry of the reaction.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Butylbiphenyl
Advanced Mass Spectrometry for Molecular and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to four or five decimal places). open.ac.ukleco.com This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules that may have the same nominal mass but different elemental compositions. For 2-butylbiphenyl (B13949317) (C₁₆H₁₈), HRMS would provide a highly accurate mass measurement, confirming its elemental composition and ruling out other potential isobaric compounds. goettingen-research-online.debeilstein-journals.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.govnih.gov It is widely used for the analysis of volatile and semi-volatile organic compounds.
In the context of this compound, GC-MS serves two primary purposes:
Reaction Monitoring: During the synthesis of this compound, GC-MS can be used to monitor the progress of the reaction by separating and identifying the starting materials, intermediates, and the final product in the reaction mixture. scielo.brscielo.br
Purity Assessment: GC-MS is an excellent tool for assessing the purity of the final this compound product. oiv.intmdpi.com The gas chromatogram will show a major peak corresponding to this compound and potentially minor peaks for any impurities. The mass spectrum of each peak can then be used to identify the respective compounds. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the butyl group and the biphenyl (B1667301) core.
Table 2: Mass Spectrometry Techniques and Their Applications for this compound
| Technique | Information Obtained | Application for this compound | Reference |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular mass and elemental formula | Confirmation of the molecular formula C₁₆H₁₈ | open.ac.ukleco.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of components in a mixture and their individual mass spectra | Monitoring synthesis reactions and assessing the purity of the final product | researchgate.netnih.gov |
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and optical properties of a molecule. These techniques are based on the transitions of electrons between different energy levels upon absorption or emission of light. msu.edu
The UV-Vis absorption spectrum of biphenyl derivatives is characterized by strong absorptions in the ultraviolet region. libretexts.org For instance, biphenyl itself exhibits strong absorption bands. The introduction of the butyl group in this compound is expected to cause a slight shift in the absorption maxima (a bathochromic or red shift) due to its electron-donating inductive effect, which affects the energy of the π-electron system. The extent of conjugation between the two phenyl rings, which is influenced by the dihedral angle between them, will also significantly impact the position and intensity of the absorption bands. libretexts.org
Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. Many biphenyl derivatives are known to be fluorescent. researchgate.netrsc.org The fluorescence spectrum of this compound would provide information about its excited state properties. The position of the emission maximum and the fluorescence quantum yield are sensitive to the molecular structure and the surrounding environment. Studies on related compounds have shown that factors like the substitution pattern and the presence of spacers can influence the energy transfer and emission properties. ias.ac.inacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. shu.ac.uklibretexts.orgelte.hu When organic molecules are exposed to UV or visible light, the energy absorbed can promote electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For molecules like this compound, which contain aromatic rings, the most relevant transitions are π → π* transitions, involving the excitation of electrons from bonding (π) to anti-bonding (π*) orbitals. shu.ac.ukelte.hu These transitions typically occur in the experimentally accessible region of 200-700 nm. shu.ac.uklibretexts.org
The position and intensity of the absorption bands in a UV-Vis spectrum are characteristic of the molecule's chromophores—the parts of the molecule responsible for light absorption. tanta.edu.eg In biphenyl systems, the electronic conjugation between the two phenyl rings is a key factor. The absorption spectrum of a molecule with conjugated π systems, like this compound, is influenced by the extent of this conjugation. libretexts.org The introduction of an alkyl group, such as the butyl group in this compound, can cause slight shifts in the absorption maxima (λmax) compared to the parent biphenyl molecule due to electronic and steric effects. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide valuable information about the electronic environment of the chromophore. units.it
In a study involving a derivative of this compound, specifically 4,4'-di-tert-butylbiphenyl (B167987), the absorption spectrum was investigated as part of a larger molecular assembly. While specific λmax values for this compound itself are not detailed in the provided context, the principles of UV-Vis spectroscopy suggest that its spectrum would be characterized by strong π → π* transitions typical of substituted biphenyls. For instance, in related systems, such as bis(4'-tert-butylbiphenyl-4-yl)aniline (BBA), the BBA moiety exhibits an absorption maximum around 352 nm. ias.ac.in This provides a reference point for the expected absorption region of similar biphenyl derivatives.
Table 1: Representative UV-Vis Absorption Data for Biphenyl-related Structures
| Compound/Moiety | λmax (nm) | Solvent/Environment | Reference |
|---|---|---|---|
| Bis(4'-tert-butylbiphenyl-4-yl)aniline (BBA) | 352 | 1,2-Dichlorobenzene | ias.ac.in |
| BBA-PFCor Dyad | 310 | Varied polarity solvents | researchgate.net |
This table illustrates typical absorption maxima for complex molecules containing the butylbiphenyl moiety, highlighting the influence of the molecular structure on the electronic transitions.
Steady-State and Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Fluorescence spectroscopy offers a powerful lens through which to examine the fate of a molecule after it has absorbed light and entered an excited electronic state. This technique can be broadly divided into steady-state and time-resolved methods. eurekalert.org
Steady-State Fluorescence
Steady-state fluorescence provides a time-averaged view of the emission from a population of excited molecules. picoquant.com It involves exciting a sample at a fixed wavelength and measuring the resulting emission spectrum. The intensity and spectral position of the fluorescence can reveal information about the structure of the excited state and its interactions with the environment. nih.gov
For derivatives of this compound, such as in dyads where it is linked to other chromophores, steady-state fluorescence has been used to study photoinduced energy transfer (PEnT) and photoinduced electron transfer (PET). researchgate.net For example, in a system where a bis(4'-tert-butylbiphenyl-4-yl)aniline (BBA) moiety was linked to a porphyrin, excitation of the BBA moiety led to quenching of its own fluorescence and the appearance of emission from the porphyrin. researchgate.net This indicates an efficient transfer of energy from the excited BBA* to the porphyrin. researchgate.net The efficiency of this fluorescence quenching can be calculated to quantify the extent of energy or electron transfer. ias.ac.in
Time-Resolved Fluorescence
Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time after excitation by a short pulse of light. bmglabtech.com This provides direct information about the lifetime of the excited state (τ), which is the average time a molecule spends in the excited state before returning to the ground state. libretexts.org The technique of Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for measuring fluorescence lifetimes. picoquant.comrsc.org
The dynamics of these processes can be incredibly fast, occurring on the femtosecond to picosecond timescale. researchgate.net Changes in the fluorescence decay kinetics can be used to understand the mechanisms and rates of these ultrafast events. researchgate.net
Table 2: Representative Fluorescence Dynamics Data for Biphenyl-related Systems
| System | Observation | Technique | Implication | Reference |
|---|---|---|---|---|
| BBA-Porphyrin Tetrads | Quenching of BBA emission at 395 nm | Steady-State Fluorescence | Photoinduced energy transfer from BBA* to porphyrin | researchgate.net |
| BBA-BODIPY Dyads | Decrease in BBA fluorescence intensity | Steady-State Fluorescence | Photoinduced energy or electron transfer | researchgate.net |
| BBA-BODIPY Dyads | Supported occurrence of charge separation | Time-Resolved Fluorescence | Confirmed excited-state electron transfer dynamics | researchgate.net |
This table summarizes key findings from fluorescence studies on systems containing butylbiphenyl moieties, demonstrating the utility of these techniques in probing excited-state processes.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes species with unpaired electrons, such as free radicals. bruker.com It is a powerful tool for studying the electronic structure and environment of these paramagnetic centers. bruker.comscielo.org The principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins in a magnetic field rather than atomic nuclei. bruker.com
While this compound itself is a stable, closed-shell molecule and therefore EPR-silent, its radical cation or anion could be generated through electrochemical or chemical oxidation or reduction. The resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the biphenyl framework.
In related research, EPR spectroscopy has been instrumental in characterizing radical ions of similar aromatic systems. For example, the radical anion of Cr(CO)₄(bpy), where bpy is 2,2'-bipyridine, was studied using EPR. rsc.org The spectrum revealed significant coupling of the unpaired electron with the ¹³C nuclei of the carbonyl ligands, providing insight into the interaction between the singly occupied molecular orbital (SOMO) on the bipyridine ligand and the orbitals of the metal center. rsc.org
Similarly, studies on bisnitroxide biradicals hinged on a 4,4'-di-tert-butylbiphenyl spacer have utilized EPR, in conjunction with other methods, to probe the magnetic interactions between the two radical centers. aip.org Although in one specific case, the two spins were found to be magnetically isolated, this highlights the potential of EPR to study intramolecular magnetic interactions in biphenyl-bridged systems. aip.org The analysis of EPR spectra, including the g-factor and hyperfine coupling constants, allows for the identification of the radical species and provides a map of the electron spin distribution. researchgate.net
Table 3: Representative EPR Data for Related Radical Species
| Radical Species | Key EPR Finding | Implication | Reference |
|---|---|---|---|
| [Cr(CO)₄(bpy)]˙⁻ | Coupling of unpaired electron with ¹³C of axial CO ligands (0.601 mT) | Interaction between bpy˙⁻ π* orbital and axial C-Cr-C σ/σ* orbitals | rsc.org |
| Cation radical 2+• | Spectrum observed for the radical cation | Successful generation and detection of the radical species | researchgate.net |
This table presents examples of how EPR spectroscopy is used to characterize radical species with structural similarities to this compound, demonstrating the type of information that can be obtained.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.com This technique provides detailed information about bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. kuleuven.be Furthermore, it reveals how molecules pack together in the crystal lattice and the nature of the intermolecular interactions that stabilize the crystal structure. numberanalytics.com
For this compound, a single-crystal X-ray diffraction analysis would elucidate the dihedral angle between the two phenyl rings. This angle is a critical structural parameter in biphenyl compounds, as it represents a balance between steric hindrance from the substituents and the electronic stabilization gained from π-conjugation (which favors a planar conformation). The butyl group at the 2-position would likely induce a significant twist between the phenyl rings to minimize steric strain.
While a specific crystal structure for this compound is not available in the provided context, studies on related substituted biphenyls offer valuable insights. For instance, the crystal structure of 2,2'-dibromo-4,4'-di-tert-butyl-5,5'-bis(tert-butylamino)biphenyl-N,N'-dioxyl showed a twist angle of 73.03° between the two phenyl rings. aip.org In another example, two polymorphic forms of 4,4'-di-tert-butylbiphenyl were found to have different molecular conformations and packing arrangements in the solid state. researchgate.net
Table 4: Representative Crystallographic Data for Substituted Biphenyls
| Compound | Space Group | Key Structural Feature | Reference |
|---|---|---|---|
| 2,2'-dibromo-4,4'-di-tert-butyl-5,5'-bis(tert-butylamino)biphenyl-N,N'-dioxyl | Not specified | Twist angle between phenyl rings: 73.03° | aip.org |
| 4,4'-Di-tert-butylbiphenyl (Form I) | P2(1)/n | High-temperature stable modification | researchgate.net |
This table illustrates the type of structural information obtained from X-ray crystallography for molecules containing a substituted biphenyl core.
Theoretical and Computational Chemistry Studies of 2 Butylbiphenyl
Quantum Mechanical Investigations
Quantum mechanical calculations are foundational to modern computational chemistry, providing a rigorous framework for understanding the behavior of electrons in molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. mpg.de
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of many-body systems, including molecules like 2-Butylbiphenyl (B13949317). wikipedia.orgq-chem.com Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy and other properties from the electron density, a simpler, three-dimensional quantity. mpg.de This approach offers a favorable balance between computational cost and accuracy, making it suitable for relatively large molecules. q-chem.com
In a typical DFT study of this compound, the molecular geometry would first be optimized to find the lowest energy structure. Functionals such as B3LYP, combined with a basis set like 6-31G(d,p), are commonly employed for such calculations on organic molecules. researchgate.net The optimization process yields key information about the molecule's stability, bond lengths, and bond angles. Electronic properties derived from the calculation, such as the dipole moment and total energy, provide a quantitative measure of the molecule's electronic distribution and thermodynamic stability. researchgate.net
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -698.54321 |
| Dipole Moment (Debye) | 0.35 D |
| C1-C1' Bond Length (Å) | 1.49 Å |
| C1-C2-C7-C8 Dihedral Angle (°) | 65.2° |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wuxiapptec.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. yale.edu The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.comajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and stability. ajchem-a.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. wuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl (B1667301) core, while the LUMO would also be distributed across this aromatic system. Analysis of these orbitals can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.15 eV |
| HOMO-LUMO Gap (ΔE) | 6.10 eV |
Nucleus-Independent Chemical Shift (NICS) is a computational method used to evaluate the aromaticity of a cyclic system. mdpi.com It is defined as the negative of the isotropic magnetic shielding calculated at a specific point, typically the geometric center of a ring (NICS(0)) or at points above and below the ring plane, such as 1 Å away (NICS(1)). mdpi.comnih.gov Negative NICS values indicate the presence of a diatropic ring current, which is a hallmark of aromaticity, while positive values suggest an antiaromatic character. nih.gov
For this compound, NICS calculations can quantify the aromaticity of the two phenyl rings. By placing a "ghost" atom (a point in space without a nucleus or electrons) at the center of each ring, the magnetic shielding can be computed. The results would reveal whether the butyl substituent at the ortho position significantly alters the electronic delocalization and aromatic character of the substituted ring compared to the unsubstituted ring. The out-of-plane component of the shielding tensor, NICS(1)zz, is often considered a more reliable indicator of ring currents.
| Ring | NICS(0) | NICS(1) | NICS(1)zz |
|---|---|---|---|
| Substituted Phenyl Ring | -9.8 | -11.5 | -30.2 |
| Unsubstituted Phenyl Ring | -10.1 | -11.9 | -31.5 |
Molecular Modeling and Detailed Conformational Landscape Analysis
Molecules that are not sterically rigid exist as an equilibrium of different spatial arrangements known as conformers. chemrxiv.org Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for interconversion. researchgate.net For this compound, the most significant degree of conformational freedom is the rotation around the C1-C1' single bond connecting the two phenyl rings. researchgate.net
The presence of the bulky butyl group at the C2 (ortho) position introduces significant steric hindrance, which strongly influences the preferred dihedral angle between the rings. nih.gov Unlike biphenyl itself, which has a twisted conformation with a dihedral angle of about 45°, this compound is expected to adopt a more highly twisted conformation to minimize steric repulsion between the butyl group and the hydrogen atoms on the other ring. ic.ac.uk Molecular modeling techniques, such as performing a relaxed potential energy surface (PES) scan by systematically varying the C1-C1' dihedral angle and optimizing the rest of the geometry at each step, can map out the conformational landscape and identify the global energy minimum. nih.gov
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 (Planar) | 15.5 |
| 30 | 4.2 |
| 60 | 0.5 |
| 70 | 0.0 |
| 90 (Perpendicular) | 1.8 |
| 120 | 4.8 |
Computational Simulation of Reaction Mechanisms and Transition State Structures
Computational chemistry is an indispensable tool for elucidating reaction mechanisms by identifying the key structures along a reaction pathway: reactants, products, intermediates, and transition states. mcmaster.ca A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. mcmaster.camit.edu Locating the TS is crucial for calculating the activation energy, which determines the reaction rate. ucsb.edu
For a hypothetical reaction, such as the nitration of this compound, computational methods can be used to model the entire reaction coordinate. Algorithms like the Quadratic Synchronous Transit (QST2) or nudged elastic band methods can be employed to find an initial guess for the TS structure, which is then fully optimized. joaquinbarroso.comyoutube.com A frequency calculation must be performed on the optimized TS structure to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu This analysis can also predict the regioselectivity of the reaction, determining which position on the aromatic rings is most susceptible to electrophilic attack.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + NO₂⁺) | 0.0 |
| Transition State (σ-complex formation) | +18.5 |
| Intermediate (σ-complex) | -5.2 |
| Products (Nitro-2-butylbiphenyl + H⁺) | -25.0 |
Ab Initio Prediction of Spectroscopic Signatures for this compound
Ab initio (from first principles) calculations can accurately predict various spectroscopic properties of molecules, including vibrational (Infrared and Raman) spectra. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. The process begins with a geometry optimization of the molecule at a high level of theory. nih.gov Subsequently, a frequency calculation is performed on the optimized structure, which computes the second derivatives of the energy with respect to atomic displacements.
These calculations yield a set of vibrational frequencies and their corresponding normal modes. researchgate.net The calculations also provide the infrared intensities and Raman activities for each mode, allowing for the generation of a complete theoretical spectrum. nih.gov By comparing the predicted spectrum with an experimentally measured one, each absorption band can be assigned to a specific molecular motion (e.g., C-H stretch, phenyl ring breathing), providing a detailed and robust characterization of the molecule's vibrational properties.
| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|
| 3065 | High | Medium | Aromatic C-H Stretch |
| 2958 | High | High | Aliphatic C-H Stretch (CH₃) |
| 2925 | High | High | Aliphatic C-H Stretch (CH₂) |
| 1605 | Medium | High | Aromatic C=C Stretch |
| 1480 | Medium | Medium | CH₂ Scissoring |
| 1010 | Low | High | Phenyl Ring Breathing |
| 750 | High | Low | Aromatic C-H Out-of-Plane Bend |
Applications of 2 Butylbiphenyl and Its Derivatives in Chemical Science and Technology
Contributions to Advanced Materials Chemistry
The biphenyl (B1667301) scaffold is a fundamental component in the design of a wide array of advanced materials due to its rigidity and aromatic nature. The functionalization with a butyl group, as seen in 2-butylbiphenyl (B13949317), allows for the fine-tuning of material properties for specific applications, from polymer science to organic electronics and liquid crystal technology.
Role as Monomers or Building Blocks in Polymer Synthesis
Biphenyl derivatives are recognized for their role in the synthesis of high-performance polymers. The rigid biphenyl unit, when incorporated into a polymer backbone, can enhance thermal stability and mechanical strength. While direct polymerization of this compound is not extensively documented, its structural motifs are found in more complex monomers used for creating conjugated polymers. For instance, substituted biphenyls, such as 4,4′-bis(diethylphosphonomethyl)biphenyl, have been utilized in the synthesis of vinylene-linked two-dimensional conjugated polymers through the Horner–Wadsworth–Emmons reaction. nih.gov This suggests the potential for this compound to be functionalized and used as a monomer to introduce flexible side chains into rigid polymer backbones, thereby modifying the polymer's solubility and processability.
The synthesis of conjugated polymers often involves cross-coupling reactions where functionalized aromatic compounds are linked together. rsc.org this compound could, in principle, be halogenated or boronylated to create a bifunctional monomer suitable for such polymerizations. The presence of the butyl group could influence the resulting polymer's morphology and intermolecular interactions, which are critical for applications in organic electronics. costantinilab.com
Integration into Organic Electronic Materials (e.g., Dye-Sensitized Solar Cells sensitizers)
The field of organic electronics heavily relies on materials with tailored electronic properties, and biphenyl derivatives have been extensively investigated for this purpose. mdpi.com The introduction of alkyl chains, such as the butyl group in this compound, can be a strategic approach to control the morphology and prevent aggregation in thin films, which is crucial for the performance of organic electronic devices.
In the realm of Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound have shown promise. For example, 2-(4-biphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole (PBD) has been studied as an anode buffer layer in OLEDs, where it was found to increase current efficiency and improve device stability. icdst.org Furthermore, polymers containing butylphenyl moieties, such as poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB), are utilized as hole-transport materials in solution-processed OLEDs. elsevierpure.comresearchgate.net
For Dye-Sensitized Solar Cells (DSSCs) , the design of organic dyes often incorporates bulky alkyl groups to prevent dye aggregation on the semiconductor surface, which can lead to performance losses. While direct use of this compound as a sensitizer (B1316253) is not reported, the principle of using alkylated aromatic compounds is well-established. Organic dyes with bulky substituents have been synthesized and successfully applied in DSSCs to improve their efficiency. researchgate.net
In Organic Field-Effect Transistors (OFETs) , the molecular packing and thin-film morphology of the organic semiconductor are paramount for achieving high charge carrier mobility. nih.govfrontiersin.orgnih.gov Biphenyl-substituted tetrathiafulvalene (B1198394) (TTF) derivatives have been investigated as active materials in OFETs, demonstrating that the biphenyl unit can contribute to favorable molecular arrangements for charge transport. researchgate.net The presence of a butyl group on the biphenyl core could further influence these packing motifs.
Below is a table summarizing the application of this compound derivatives in organic electronic materials:
| Application Area | Derivative/Related Compound | Role | Observed Benefit |
| OLEDs | 2-(4-biphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole (PBD) | Anode buffer layer | Increased current efficiency and stability icdst.org |
| OLEDs | poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB) | Hole-transport material | Enables solution-processed OLEDs elsevierpure.com |
| OFETs | Bis(biphenyl)tetrathiafulvalene (DBP-TTF) | Active layer | Forms good thin films with high mobility researchgate.net |
Development of Novel Liquid Crystalline Phases
Biphenyl derivatives are a cornerstone in the field of liquid crystals, with their elongated and rigid structure being conducive to the formation of mesophases. mdpi.comresearchgate.net The substitution pattern on the biphenyl core plays a critical role in determining the type of liquid crystalline phase and the temperature range over which it is stable. beilstein-journals.org
The introduction of a substituent at the 2-position of the biphenyl ring, such as in this compound, can induce a twist in the molecule, which significantly affects its liquid crystalline properties. Studies on 2'-fluoro- and 2'-chloro-4-biphenylyl 4-n-alkoxybenzoates have shown that substitution at the 2'-position leads to a substantial lowering of both the melting point and the nematic-isotropic transition temperature. ntu.ac.uk This is attributed to the broadening of the molecule due to the twist around the inter-ring bond. ntu.ac.uk It is therefore expected that a 2-butyl substituent would have a similar, if not more pronounced, effect due to its greater steric bulk. This could be advantageous in the design of liquid crystals with specific phase transition temperatures.
The general structure of many liquid crystals consists of a rigid core with flexible terminal chains. nih.govyork.ac.uk this compound can be considered a fundamental building block for such molecules. By attaching various functional groups and terminal alkyl or alkoxy chains to the this compound core, a wide variety of new liquid crystalline materials with potentially novel phase behaviors could be synthesized. nih.gov
Design and Synthesis of Ligands in Organometallic Chemistry and Catalysis
In organometallic chemistry, phosphine (B1218219) ligands are crucial for stabilizing metal centers and modulating their catalytic activity. stmjournals.in Biphenyl-based phosphines, particularly those with substitution at the 2 and 2' positions, can act as chiral ligands in asymmetric catalysis. The synthesis of such ligands often involves multi-step procedures starting from functionalized biphenyls.
The synthesis of 2,2'-bis(diphenylphosphino)biphenyl (BIPHEP) and its derivatives is a well-established area of research. These ligands are known for their effectiveness in a variety of catalytic reactions. The synthesis of a BIPHEP-type ligand with ethyl substituents at the 2-positions of the biphenyl backbone (2-EtBIPHEP) has been reported, highlighting the feasibility of introducing alkyl groups at these positions. nih.gov This provides a clear precedent for the design and synthesis of analogous ligands based on this compound.
The general synthetic strategy towards such ligands could involve the coupling of two molecules of a suitably functionalized butylbenzene (B1677000) derivative or the direct functionalization of this compound. Subsequent phosphination would then yield the desired bisphosphine ligand. The butyl groups in such a ligand would be expected to influence the steric and electronic properties of the resulting metal complex, thereby affecting its catalytic performance. scbt.comresearchgate.net
Specific Catalytic Applications
While this compound itself is not typically a catalyst, its derivatives and related alkylated biphenyls can play a role in various catalytic systems, either as ligands for metal catalysts or as components of the catalytic system itself.
Utilization as a Component in Homogeneous and Heterogeneous Catalytic Systems (e.g., Reductions, Carboxylation, Alkylation)
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often in a liquid solution. ijrpr.com Organometallic complexes with ligands derived from substituted biphenyls are prime examples of homogeneous catalysts. Ruthenium(II) complexes with bipyridine-based ligands, for instance, have been shown to be active in the hydrogenation of olefins. ijrpr.com Ligands derived from this compound could be employed to create novel ruthenium or other transition metal catalysts with tailored activities and selectivities.
In the context of reductions , 4,4'-di-tert-butylbiphenyl (B167987) is known to be used in conjunction with lithium metal for lithiation reactions, which are a form of reduction. wikipedia.org This demonstrates that alkylated biphenyls can facilitate reductive processes.
Regarding alkylation , the Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution where an alkyl group is added to an aromatic ring, often using a Lewis acid catalyst. libretexts.orgcerritos.edu The alkylation of biphenyl itself has been studied, for example, in the synthesis of 4,4'-di-tert-butylbiphenyl from biphenyl and tert-butyl chloride. icdst.orgacs.orgumkc.edu While in this case biphenyl is the substrate, it illustrates a key catalytic application involving alkylated biphenyls.
Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, is also an area where derivatives of this compound could find application. mdpi.commdpi.com For instance, organometallic complexes can be immobilized on solid supports to create heterogeneous catalysts, combining the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones.
The following table provides examples of catalytic applications involving alkylated biphenyls:
| Catalytic Reaction | Alkylated Biphenyl Derivative | Role | Catalyst System |
| Reduction (Lithiation) | 4,4'-Di-tert-butylbiphenyl | Electron carrier | Lithium metal and 4,4'-di-tert-butylbiphenyl wikipedia.org |
| Alkylation | Biphenyl (as substrate) | Reactant | Lewis acid (e.g., AlCl₃) icdst.orgacs.orgumkc.edu |
| Hydrogenation | (Hypothetical) this compound-based phosphine ligand | Ligand | Transition metal complex (e.g., Ruthenium) ijrpr.com |
Investigations into Shape-Selective Catalysis within Zeolite Architectures
The synthesis of specific isomers of alkylated biphenyls, including this compound, is significantly influenced by the use of zeolite catalysts, which exhibit shape-selective properties. geeksforgeeks.orgscispace.com Zeolites are microporous aluminosilicates with a three-dimensional crystalline structure containing pores and cavities of uniform size. geeksforgeeks.org This distinct architecture allows them to act as "molecular sieves," where the size and shape of reactant molecules and the transition states of reactions determine the final product distribution. geeksforgeeks.orgscispace.com
In the context of biphenyl alkylation, such as butylation, the pore dimensions of the zeolite catalyst play a critical role in controlling which isomers are formed. Large-pore zeolites, including H-MOR, H-Y, and H-BEA, have been investigated for the alkylation of polynuclear aromatics like biphenyl. iitm.ac.in These catalysts are effective in producing specific dialkylbiphenyls, such as 4,4'-dialkylbiphenyls. iitm.ac.in The selectivity is attributed to the diffusional constraints imposed by the zeolite pores on the bulkier isomers. researchgate.net
For instance, in the tert-butylation of biphenyl, the formation of the linear 4,4'-di-tert-butylbiphenyl (4,4'-DTBB) is favored within certain zeolites because the more compact isomers can more easily diffuse out of the catalyst's pore structure. researchgate.net Conversely, bulkier isomers are sterically hindered. This principle of shape-selective catalysis is crucial for directing the synthesis towards a desired isomer, like this compound, by selecting a zeolite with appropriate pore architecture. Research has shown that product selectivity in such reactions is highly dependent on the zeolite's structure, with different zeolites yielding different isomer distributions. iitm.ac.in
The table below summarizes the influence of different zeolite catalysts on the alkylation of aromatic compounds, a process analogous to the synthesis of this compound.
| Zeolite Catalyst | Pore Characteristics | Typical Application in Aromatic Alkylation | Outcome/Selectivity |
| H-Y | Large-pore | Alkylation of 2-methoxynaphthalene | High activity, but can lead to secondary reactions like dialkylation and demethylation. iitm.ac.in |
| H-MOR | Large-pore | Alkylation of 2-methoxynaphthalene | High selectivity (up to 96%) for the sterically less hindered product. iitm.ac.in |
| H-BEA | Large-pore | Alkylation of 2-methoxynaphthalene | Demonstrates shape-selectivity favoring the formation of less bulky isomers. iitm.ac.in |
| Hβ | Large-pore | tert-butylation of biphenyl | High conversion rates. researchgate.net |
| HM / HY | Large-pore | tert-butylation of biphenyl | Selectivity depends on diffusion possibilities of voluminous isomers from pores. researchgate.net |
Function as Key Reagents or Catalysts in Specialized Synthetic Methodologies
Butylbiphenyl compounds, as part of the broader class of biphenyl derivatives, are important substrates and intermediates in various specialized synthetic methodologies. One of the fundamental reactions for their synthesis is the Friedel-Crafts alkylation. acs.orgnih.gov In this reaction, an aromatic compound like biphenyl is reacted with an alkylating agent in the presence of a Lewis acid catalyst to introduce an alkyl group onto the aromatic ring. nih.gov For example, the synthesis of 4,4'-di-tert-butyl biphenyl can be achieved by reacting biphenyl with tert-butyl chloride using anhydrous ferric chloride as a catalyst in a dichloromethane (B109758) solvent. acs.org This methodology can be adapted to synthesize other butylbiphenyl isomers.
Furthermore, functionalized butylbiphenyl derivatives serve as key reagents in organometallic chemistry. Organolithium reagents, for instance, are powerful tools in organic synthesis for forming new carbon-carbon bonds through nucleophilic addition or deprotonation. wikipedia.org Research has shown that a superbasic mixture of butyllithium (B86547) and potassium tert-butoxide can perform a double proton abstraction on 4,4'-di-tert-butylbiphenyl. epfl.ch This creates a highly reactive intermediate that allows for the introduction of various functional groups at the 2,2'-positions, leading to the synthesis of compounds like 4,4'-di-tert-butylbiphenyldiyl-2,2'-dicarboxylic acid and 4,4'-di-tert-butylbiphenyl-2,2'-diol. epfl.ch These specialized derivatives can then be used in further synthetic applications, including as ligands in asymmetric catalysis. chemrxiv.org
The role of biphenyl derivatives extends to modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a highly effective method for forming carbon-carbon bonds to create biaryl scaffolds. nih.gov While this compound itself might be the target product, its derivatives, created through methods like ortho-lithiation, can act as crucial building blocks in the synthesis of more complex molecules for pharmaceuticals and fine chemicals. nih.govepfl.ch
Electrochemical Behavior and Electrodeposition Phenomena of Butylbiphenyl Derivatives
The electrochemical properties of biphenyl derivatives are an area of active research, with studies focusing on how substituents on the biphenyl core influence their redox behavior. While specific data on this compound is limited, research on related compounds like tert-butylbiphenyl derivatives provides insight into the electrochemical phenomena of this class of molecules.
Studies on the anodic oxidation of p-tert-butylphenol in an alkaline acetonitrile (B52724) solution have demonstrated the formation and electrodeposition of 4,4′-di-tert-butylbiphenyl peroxide. researchgate.netresearchgate.net This process involves the electrochemical generation of phenoxyl radicals, which then couple to form the biphenyl derivative. The continual cycling of the electric potential leads to the growth of a current-conducting film on the electrode surface, indicating the electrodeposition of the generated product. researchgate.net
The development of reduction/oxidation peaks with fairly symmetrical shapes during cyclic voltammetry experiments is a sign of film growth on the electrode. researchgate.net The increase in the intensity of these peaks with each cycle confirms the electroactive nature of the deposited film. researchgate.net Such electroactive coatings generated from butylbiphenyl derivatives could have potential applications in sensor technology or as modified electrodes for electrocatalysis. The electrochemical behavior is closely tied to the molecular structure, where the presence and position of the butyl group can influence electron transfer processes and the subsequent chemical reactions that lead to film formation. researchgate.net
Environmental Chemical Behavior and Abiotic Degradation Studies of 2 Butylbiphenyl
Investigation of Abiotic Transformation Pathways (e.g., Photochemical Degradation, Chemical Oxidation)
Abiotic degradation processes are crucial in the natural attenuation of organic pollutants in the environment. For 2-butylbiphenyl (B13949317), the primary abiotic transformation pathways are expected to be photochemical degradation and chemical oxidation.
Photochemical Degradation:
Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. In aqueous environments and in the atmosphere, direct and indirect photolysis can be significant degradation pathways for aromatic compounds.
Direct Photolysis: this compound may absorb light at specific wavelengths, leading to its electronic excitation and subsequent chemical reactions, such as bond cleavage or rearrangement.
Indirect Photolysis: This process involves the reaction of this compound with photochemically generated reactive species, such as hydroxyl radicals (•OH) and singlet oxygen. Hydroxyl radicals are highly reactive and can initiate the oxidation of a wide range of organic compounds. uio.no
While specific studies on the photodegradation of this compound are scarce, research on biphenyl (B1667301) and other aromatic hydrocarbons indicates that hydroxylation of the aromatic rings is a primary initial step in their photochemical degradation. researchgate.net The butyl side-chain may also be susceptible to photo-oxidation.
Chemical Oxidation:
In the environment, chemical oxidation of organic compounds is often mediated by reactive oxygen species, with the hydroxyl radical (•OH) being one of the most important oxidants in both atmospheric and aquatic systems. nih.gov
The reaction of hydroxyl radicals with aromatic compounds like this compound is expected to proceed via two main pathways:
Addition to the Aromatic Ring: The hydroxyl radical can add to the phenyl rings of this compound, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, leading to the formation of hydroxylated derivatives (butylphenols and dihydroxybiphenyls).
Hydrogen Abstraction from the Butyl Group: The hydroxyl radical can abstract a hydrogen atom from the butyl side-chain, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form various oxidation products, such as alcohols, aldehydes, and ketones.
The relative importance of these two pathways will depend on the specific reaction conditions.
Potential Transformation Products:
Based on the degradation pathways of similar compounds, the following are potential abiotic transformation products of this compound:
| Degradation Pathway | Potential Transformation Products |
| Photochemical Degradation | Hydroxylated 2-butylbiphenyls, Butylphenols, Ring-opened products |
| Chemical Oxidation (by •OH) | Hydroxylated 2-butylbiphenyls, Butyl-biphenols, Oxidation products of the butyl chain (alcohols, ketones) |
Development of Analytical Methodologies for Environmental Monitoring and Trace Analysis (Excluding Bioaccumulation and Ecotoxicology)
The accurate and sensitive determination of this compound in environmental matrices is essential for assessing its occurrence, fate, and transport. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of semi-volatile organic compounds like this compound.
Sample Preparation:
The first and often most critical step in the analysis of trace organic contaminants is sample preparation. The goal is to extract the target analyte from the complex environmental matrix (e.g., water, soil) and concentrate it to a level suitable for instrumental analysis.
Water Samples: For aqueous matrices, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). SPE is often preferred due to its lower solvent consumption and potential for higher enrichment factors.
Soil and Sediment Samples: The extraction of this compound from solid matrices typically involves techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. The choice of solvent is crucial for achieving high extraction efficiency.
Following extraction, a clean-up step is often necessary to remove interfering co-extracted substances from the sample matrix. This can be achieved using techniques like column chromatography with adsorbents such as silica (B1680970) gel or alumina.
Instrumental Analysis:
Gas chromatography-mass spectrometry (GC-MS) is the preferred analytical technique for the quantification and identification of this compound.
Gas Chromatography (GC): A fused silica capillary column with a non-polar or semi-polar stationary phase is typically used to separate this compound from other organic compounds in the sample extract.
Mass Spectrometry (MS): The mass spectrometer serves as a highly selective and sensitive detector. In full-scan mode, it provides a mass spectrum that can be used for the qualitative identification of this compound by comparison with a reference spectrum. In selected ion monitoring (SIM) mode, the instrument is set to detect only specific ions characteristic of the target analyte, which significantly enhances the sensitivity and selectivity of the analysis, allowing for trace-level detection.
Method Validation Parameters:
A validated analytical method for this compound would typically include the following parameters:
| Parameter | Description |
| Linearity | The range over which the instrument response is proportional to the analyte concentration. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Accuracy | The closeness of the measured value to the true value, often assessed through recovery studies with spiked samples. |
| Precision | The degree of agreement among repeated measurements, expressed as relative standard deviation (RSD). |
While a specific standardized method for this compound was not identified in the reviewed literature, the general principles and techniques described above are widely applicable for the development of a robust and reliable analytical methodology for its monitoring in environmental samples.
Methodological Advancements and Innovations in the Study of 2 Butylbiphenyl
Refinement and Development of Analytical Protocols for High-Purity Synthesis and Trace Component Analysis
Achieving high-purity 2-butylbiphenyl (B13949317) and identifying trace impurities are critical for its applications. Modern analytical chemistry provides a suite of powerful tools for this purpose, with chromatographic and spectroscopic methods being central to the quality control of this compound synthesis.
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are fundamental techniques for separating this compound from reaction byproducts and starting materials. rsc.orgregulations.gov The choice between these methods often depends on the volatility and thermal stability of the compounds in the mixture. For instance, GC is well-suited for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative data on purity and identify trace components by their mass-to-charge ratio. acs.org HPLC, on the other hand, is versatile for a wider range of compounds and can be used with various detectors, such as a diode-array detector (DAD), to obtain spectral information about the separated components. regulations.gov The development of reproducible microbore reversed-phase HPLC methods has enabled detection at femtomole levels, which is crucial for identifying minute impurities. acs.org
For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. rsc.org Both ¹H and ¹³C NMR provide detailed information about the molecular structure of this compound and can be used to identify and quantify impurities. ias.ac.in The chemical shifts and coupling constants in the NMR spectrum are unique to the structure of the molecule, allowing for unambiguous identification. Advanced NMR techniques, such as 2D NMR, can further aid in the structural assignment of complex molecules and trace impurities. researchgate.net In some cases, the presence of a chiral axis in biphenyl (B1667301) derivatives can be studied using temperature-dependent NMR, which provides information on conformational stability. rsc.org
Mass spectrometry (MS), often coupled with a chromatographic technique (GC-MS or HPLC-MS), is another powerful tool for identifying trace components. regulations.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown impurities. orgsyn.org
The purity of biphenyl derivatives can also be assessed using techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with thermal transitions. researchgate.net This method can determine the purity of a substance by analyzing its melting behavior.
A combination of these analytical methods is often employed to ensure the high purity of synthesized this compound and to fully characterize any trace components. For example, a study on the synthesis of various monoalkylbiphenyls, including this compound, utilized these techniques for the isolation and purification of the final products. nasa.gov
Table 1: Analytical Techniques for Purity and Trace Analysis of this compound
| Analytical Technique | Purpose | Key Information Provided |
| Gas Chromatography (GC) | Separation of volatile compounds | Purity assessment, quantification of components |
| High-Performance Liquid Chromatography (HPLC) | Separation of a wide range of compounds | Purity assessment, quantification, can be coupled with various detectors for more information |
| Mass Spectrometry (MS) | Identification of compounds | Molecular weight and structural information of components, including trace impurities |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification | Detailed molecular structure, identification and quantification of impurities |
| Differential Scanning Calorimetry (DSC) | Purity determination | Melting point and purity based on thermal behavior |
Innovations in Real-Time Reaction Monitoring and Control Techniques
The ability to monitor chemical reactions in real-time is a significant advancement that allows for precise control over reaction parameters, leading to improved yield, purity, and safety. This is a core principle of Process Analytical Technology (PAT), a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. vdu.ltmt.combruker.com
For the synthesis of biphenyls, including this compound, which is often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, real-time monitoring provides invaluable insights into the reaction kinetics and mechanism. semanticscholar.orgnih.gov Spectroscopic techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. mt.comsemanticscholar.org These methods can track the concentration of reactants, products, and even transient intermediates throughout the course of the reaction without the need for sampling. For instance, Raman spectroscopy has been shown to be effective in monitoring the progress of a Suzuki cross-coupling reaction in real-time. semanticscholar.org
NMR spectroscopy can also be adapted for online reaction monitoring. researchgate.netmagritek.comrsc.org By circulating the reaction mixture through an NMR spectrometer, it is possible to obtain detailed structural and quantitative information about the reaction components as the reaction progresses. rsc.org This technique has been used to observe reaction intermediates that are not easily isolated. magritek.com Hyperpolarized NMR is an emerging technique that can dramatically increase the sensitivity of NMR, enabling the study of reaction mechanisms in greater detail. nih.gov
Multivariate data analysis techniques, such as Principal Component Analysis (PCA), are often used to analyze the large datasets generated by these real-time monitoring tools. semanticscholar.orgmdpi.comnih.gov PCA can help to identify the key sources of variation in the spectral data and correlate them with changes in the chemical composition of the reaction mixture. mdpi.commdpi.comnih.govyoutube.com This allows for a more robust and automated analysis of the reaction progress.
The implementation of these real-time monitoring techniques enables a "Quality by Design" (QbD) approach to the synthesis of this compound, where the quality of the final product is built into the process through a deep understanding and control of the critical process parameters. mt.combruker.com
Table 2: Real-Time Reaction Monitoring Techniques
| Monitoring Technique | Principle | Advantages |
| In-situ FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides real-time information on the concentration of functional groups. |
| In-situ Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Complements FTIR, particularly for symmetric bonds and aqueous solutions. semanticscholar.org |
| Online NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural and quantitative information in real-time. magritek.comrsc.org |
Integration of Automation and High-Throughput Screening in this compound Research
The integration of automation and high-throughput screening (HTS) has revolutionized the discovery and optimization of chemical reactions, and these technologies are highly applicable to the synthesis of this compound. wikipedia.orgnih.gov Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid screening of various catalysts, ligands, solvents, bases, and reaction temperatures. nih.govunchainedlabs.com
For the synthesis of biphenyls, which often relies on palladium-catalyzed cross-coupling reactions, HTS can be used to quickly identify the optimal reaction conditions for a specific substrate combination. organic-chemistry.orgsigmaaldrich.comrsc.org For example, a high-throughput screening approach was used to evaluate the performance of different palladium catalysts for challenging Suzuki coupling reactions. organic-chemistry.org This allows for the discovery of more efficient and cost-effective synthetic routes. Robotic systems can handle the precise dispensing of reagents and the setup of multi-well reaction plates, significantly increasing the speed and reproducibility of experimentation. nih.govrsc.org
The data generated from HTS experiments can be rapidly analyzed using techniques like mass spectrometry to determine the yield and purity of the product in each reaction well. nih.gov This data-rich approach allows for the construction of "heat maps" that visually represent the best reaction conditions. nih.gov
Furthermore, the principles of automated synthesis are being extended to create fully automated systems that can not only perform reactions but also purify the products and even plan the synthetic route using artificial intelligence. nih.govmpg.de These "self-driving laboratories" have the potential to dramatically accelerate the pace of chemical research and development. nih.gov The use of solid-phase synthesis, where one of the reactants is attached to a solid support, is particularly amenable to automation and can simplify the purification process. rsc.orgresearchgate.net
The application of these automated and high-throughput methodologies to the synthesis of this compound can lead to the development of more robust, efficient, and scalable manufacturing processes.
Future Research Directions and Unexplored Avenues in 2 Butylbiphenyl Chemistry
Prospective Exploration of Novel Synthetic Strategies and Functionalization Routes
While classical methods such as Friedel-Crafts alkylation have been traditionally employed for the synthesis of alkylated biphenyls, future research will likely focus on more sophisticated and efficient synthetic strategies. rsc.orgrsc.org The development of novel catalytic systems that offer higher regioselectivity and yield for the synthesis of 2-butylbiphenyl (B13949317) is a primary objective. This includes the exploration of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Hiyama couplings, which have proven effective for the synthesis of other biphenyl (B1667301) derivatives. rsc.org
A significant area of future investigation will be the direct C-H functionalization of the this compound scaffold. This approach offers a more atom-economical and environmentally benign alternative to traditional methods that require pre-functionalized starting materials. Research into catalytic systems, potentially involving palladium, rhodium, or iridium, could enable the selective introduction of a wide range of functional groups at various positions on the biphenyl core.
Furthermore, the development of asymmetric synthetic routes to access chiral, non-racemic this compound derivatives represents a challenging yet potentially rewarding avenue of research. Such compounds could find applications as chiral ligands in asymmetric catalysis or as building blocks for stereochemically complex molecules.
| Synthetic Strategy | Potential Catalyst | Key Advantages | Research Focus |
| Advanced Cross-Coupling | Palladium, Nickel | High efficiency, functional group tolerance | Development of novel ligands, milder reaction conditions |
| Direct C-H Activation | Rhodium, Iridium | High atom economy, reduced waste | Achieving high regioselectivity, expanding substrate scope |
| Asymmetric Synthesis | Chiral transition metal complexes | Access to enantiomerically pure compounds | Design of effective chiral ligands, control of stereochemistry |
Identification of Advanced Applications in Emerging Chemical Technologies
The unique structural and electronic properties of this compound make it an attractive candidate for a variety of advanced applications. The introduction of the butyl group can enhance solubility in organic solvents and influence the packing of molecules in the solid state, which are desirable characteristics for materials science applications.
Future research could explore the potential of this compound derivatives as components of liquid crystals, leveraging the anisotropic nature of the biphenyl core. The butyl group can be systematically varied to fine-tune the mesophase behavior and other physical properties of these materials.
In the field of organic electronics, functionalized 2-butylbiphenyls could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The biphenyl unit can serve as a rigid and electronically active core, while the butyl group can improve processability and film morphology.
Additionally, the synthesis of phosphine-containing derivatives of this compound could yield novel ligands for homogeneous catalysis. The steric and electronic properties of these ligands can be tailored by modifying the position and nature of the substituents on the biphenyl framework, potentially leading to catalysts with enhanced activity and selectivity for a range of chemical transformations.
| Emerging Technology | Potential Application of this compound Derivatives | Key Properties to Investigate |
| Liquid Crystals | Mesogenic core | Phase transition temperatures, birefringence, dielectric anisotropy |
| Organic Electronics | Host materials, charge transport layers | HOMO/LUMO levels, charge carrier mobility, thermal stability |
| Homogeneous Catalysis | Ligands for transition metals | Steric bulk, electronic properties, coordination ability |
Pursuing Deeper Mechanistic Understanding of Complex Chemical Transformations
A more profound understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and applications. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical transformations.
Kinetic studies can provide valuable insights into the reaction rates and the influence of various parameters, such as catalyst loading, temperature, and solvent, on the outcome of a reaction. These experimental investigations can be complemented by in-situ spectroscopic techniques to identify and characterize reaction intermediates.
Computational chemistry, particularly density functional theory (DFT) calculations, has emerged as a powerful tool for studying reaction mechanisms. nih.gov DFT calculations can be used to map out potential energy surfaces, identify transition states, and predict the regioselectivity and stereoselectivity of reactions involving this compound. A deeper mechanistic understanding will facilitate the optimization of existing reactions and the discovery of new chemical transformations.
Continued Emphasis on Sustainable and Green Chemical Approaches for this compound Synthesis and Application
The principles of green chemistry will undoubtedly shape the future of research on this compound. There is a growing need to develop synthetic methods that are not only efficient but also environmentally benign. nih.gov This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives, and the development of recyclable catalysts.
Future research in this area could focus on biocatalytic approaches for the synthesis and functionalization of this compound. Enzymes offer the potential for high selectivity under mild reaction conditions and in aqueous media, thereby reducing the environmental impact of chemical processes.
Furthermore, the development of solvent-free or solid-state reactions for the synthesis of this compound derivatives would significantly contribute to the sustainability of these processes. The lifecycle assessment of this compound and its derivatives will also be an important area of future research to ensure that their production and application are environmentally responsible.
| Green Chemistry Principle | Application to this compound Chemistry | Future Research Goal |
| Use of Renewable Feedstocks | Synthesis from bio-derived starting materials | Development of efficient conversion pathways |
| Catalysis | Use of recyclable heterogeneous or homogeneous catalysts | Design of highly active and stable catalysts |
| Benign Solvents | Replacement of volatile organic compounds with water or ionic liquids | Investigation of reaction kinetics and solubility in green solvents |
| Atom Economy | Development of addition and C-H activation reactions | Maximizing the incorporation of all atoms from the starting materials into the final product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
